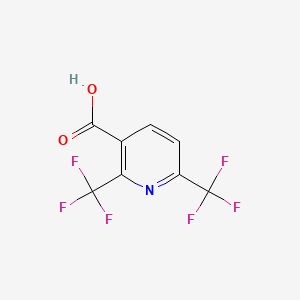![molecular formula C24H20N2O2S B2870074 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-71-5](/img/structure/B2870074.png)
4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study demonstrated the synthesis of thiazole derivatives with significant antimicrobial activity, notably against Gram-positive bacterial strains, where some compounds exhibited higher potency than reference drugs (Bikobo et al., 2017).
Nematocidal Activities
Research on novel oxadiazole derivatives containing a thiadiazole amide group revealed compounds with effective nematocidal activities against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).
Antihyperglycemic Agents
Thiazolidine derivatives have been identified as new antihyperglycemic agents, with one compound emerging as a promising candidate drug for diabetes mellitus treatment (Nomura et al., 1999).
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antifungal Effects
Thiazole derivatives have shown promising antifungal effects against various types of fungi, with some compounds exhibiting significant activity (Jafar et al., 2017).
Antioxidant Activity
A novel benzamide derivative was analyzed for its molecular structure and evaluated for antioxidant activity, combining experimental and theoretical methods to confirm its potential (Demir et al., 2015).
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Similar compounds have been found to have antimicrobial and antiproliferative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature .
Propiedades
IUPAC Name |
4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-21-13-11-19(12-14-21)22-16-29-24(25-22)26-23(27)20-9-7-18(8-10-20)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFJAIOFWEZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

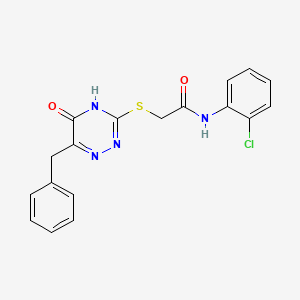
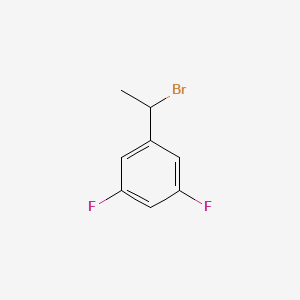
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)
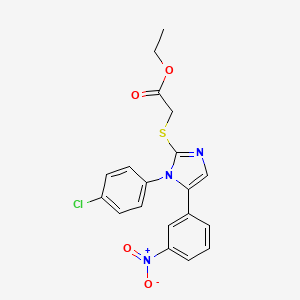
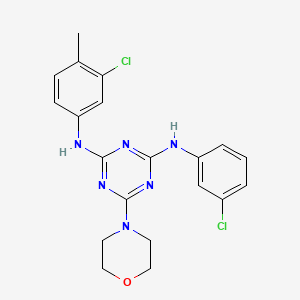
![Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2870002.png)
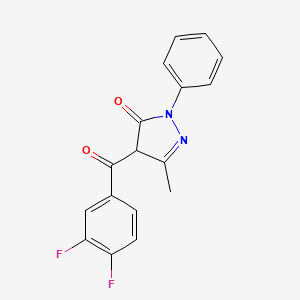
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)
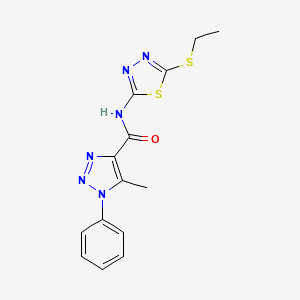
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)
![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)
